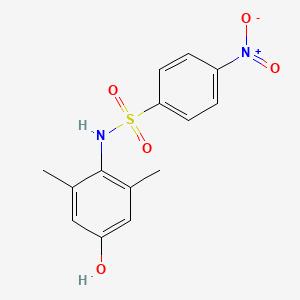

N-(4-hydroxy-2,6-dimethylphenyl)-4-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Sulfonamides like N-(4-hydroxy-2,6-dimethylphenyl)-4-nitrobenzenesulfonamide are typically synthesized through sulfonation reactions involving aromatic amines. A method involves the reaction of 4-chloroaniline with sulfonyl chlorides under specific conditions to yield various N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, which can be chemoselectively acylated in water, highlighting their green chemistry aspect due to the use of water as a solvent (Ebrahimi et al., 2015).

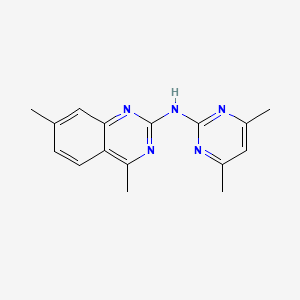

Molecular Structure Analysis

The molecular structure of sulfonamides, including N-(4-hydroxy-2,6-dimethylphenyl)-4-nitrobenzenesulfonamide, is characterized by X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule. These studies reveal the presence of intramolecular and intermolecular hydrogen bonding, which can significantly influence the compound's physical and chemical properties. For instance, a study on a closely related sulfonamide structure determined via X-ray crystallography showed the importance of such bonding interactions in stabilizing the molecular structure (Al-Hourani et al., 2016).

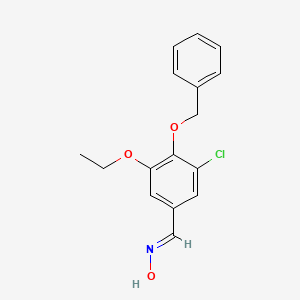

Chemical Reactions and Properties

N-(4-hydroxy-2,6-dimethylphenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions characteristic of sulfonamides. These reactions include alkylation, acylation, and formation of derivatives through interaction with different chemical agents. For example, N-benzyl-2-nitrobenzenesulfonamides undergo base-mediated intramolecular arylation, demonstrating the versatility of sulfonamides in synthesizing advanced intermediates for further chemical transformations (Kisseljova et al., 2014).

Physical Properties Analysis

The physical properties of N-(4-hydroxy-2,6-dimethylphenyl)-4-nitrobenzenesulfonamide, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. Hydrogen bonding, for example, plays a crucial role in determining the solubility and melting point of sulfonamides. Studies on similar compounds highlight the importance of molecular interactions in defining these physical properties (Murthy et al., 2018).

Chemical Properties Analysis

The chemical properties of sulfonamides, including reactivity, stability, and functional group transformations, are key areas of interest. Sulfonamides like N-(4-hydroxy-2,6-dimethylphenyl)-4-nitrobenzenesulfonamide exhibit high stability, which makes them suitable for various chemical reactions and applications. Their reactivity towards nucleophiles and electrophiles, facilitated by the sulfonamide group, enables a wide range of chemical modifications and the synthesis of diverse derivatives (Fukuyama et al., 1995).

Propiedades

IUPAC Name |

N-(4-hydroxy-2,6-dimethylphenyl)-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S/c1-9-7-12(17)8-10(2)14(9)15-22(20,21)13-5-3-11(4-6-13)16(18)19/h3-8,15,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEYBXXTEOVTRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 7132364 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[2-(4-fluorophenyl)piperidin-1-yl]carbonyl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B5535242.png)

![[(3R*,4R*)-1-{3-[(dimethylamino)methyl]benzyl}-4-(pyrrolidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5535255.png)

![2-butyl-8-(2-fluoro-4-methylbenzoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5535260.png)

![2-phenoxyethyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B5535288.png)

![5-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}-2-methoxybenzoic acid](/img/structure/B5535297.png)

![isopropyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5535316.png)

![1-{3-[(1H-benzimidazol-1-ylmethyl)amino]phenyl}ethanone](/img/structure/B5535325.png)

![1-{3-[4-(3-methoxyphenyl)-3-oxo-1-piperazinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5535333.png)

![2-(benzylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5535342.png)